molecular formula C15H18FN3O4S B11272856 ethyl 3-ethyl-5-(N-(4-fluorobenzyl)sulfamoyl)-1H-pyrazole-4-carboxylate

ethyl 3-ethyl-5-(N-(4-fluorobenzyl)sulfamoyl)-1H-pyrazole-4-carboxylate

Cat. No.: B11272856
M. Wt: 355.4 g/mol
InChI Key: LNLDSOSMSSCLCA-UHFFFAOYSA-N
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Description

ETHYL 3-ETHYL-5-{[(4-FLUOROPHENYL)METHYL]SULFAMOYL}-1H-PYRAZOLE-4-CARBOXYLATE: is a synthetic organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a fluorophenyl group, a sulfamoyl group, and an ethyl ester moiety, making it a molecule of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ETHYL 3-ETHYL-5-{[(4-FLUOROPHENYL)METHYL]SULFAMOYL}-1H-PYRAZOLE-4-CARBOXYLATE typically involves multi-step organic reactions. One common route starts with the preparation of the pyrazole core, followed by the introduction of the fluorophenyl and sulfamoyl groups. The final step involves esterification to introduce the ethyl ester moiety. Reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Industrial methods also focus on optimizing reaction conditions to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions: ETHYL 3-ETHYL-5-{[(4-FLUOROPHENYL)METHYL]SULFAMOYL}-1H-PYRAZOLE-4-CARBOXYLATE undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of ETHYL 3-ETHYL-5-{[(4-FLUOROPHENYL)METHYL]SULFAMOYL}-1H-PYRAZOLE-4-CARBOXYLATE involves its interaction with specific molecular targets. The fluorophenyl group may enhance binding affinity to certain receptors or enzymes, while the sulfamoyl group can modulate the compound’s reactivity and stability. The pyrazole ring is known to interact with various biological pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

  • ETHYL 3-(4-FLUOROPHENYL)-1-METHYL-1H-PYRAZOLE-5-CARBOXYLATE
  • 3-(4-FLUOROPHENYL)-1H-PYRAZOLE-4-CARBOXYLATE
  • 5-(4-FLUOROPHENYL)-1H-PYRAZOLE-3-CARBOXYLATE

Comparison: Compared to similar compounds, ETHYL 3-ETHYL-5-{[(4-FLUOROPHENYL)METHYL]SULFAMOYL}-1H-PYRAZOLE-4-CARBOXYLATE is unique due to the presence of both the sulfamoyl and ethyl ester groups. These functional groups contribute to its distinct chemical reactivity and potential biological activity .

Properties

Molecular Formula

C15H18FN3O4S

Molecular Weight

355.4 g/mol

IUPAC Name

ethyl 5-ethyl-3-[(4-fluorophenyl)methylsulfamoyl]-1H-pyrazole-4-carboxylate

InChI

InChI=1S/C15H18FN3O4S/c1-3-12-13(15(20)23-4-2)14(19-18-12)24(21,22)17-9-10-5-7-11(16)8-6-10/h5-8,17H,3-4,9H2,1-2H3,(H,18,19)

InChI Key

LNLDSOSMSSCLCA-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=NN1)S(=O)(=O)NCC2=CC=C(C=C2)F)C(=O)OCC

Origin of Product

United States

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